molecular formula C13H10N4O3S B2771963 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852136-04-0

3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2771963
CAS No.: 852136-04-0
M. Wt: 302.31
InChI Key: CRNPYTWCWAZPJP-UHFFFAOYSA-N
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Description

3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound is characterized by its imidazo[2,1-b]thiazole core, which is a fused heterocyclic system containing both nitrogen and sulfur atoms. The presence of a nitrophenyl group and a carboxamide moiety further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Another approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. In this method, the reactants are subjected to microwave irradiation in a suitable solvent, leading to the formation of the desired product under milder conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group at the 6-position and the carboxamide moiety at the 2-position makes 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-7-11(12(14)18)21-13-15-10(6-16(7)13)8-3-2-4-9(5-8)17(19)20/h2-6H,1H3,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNPYTWCWAZPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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